REACTION_CXSMILES
|
[OH-].[K+].C[O:4][C:5]([C:7]1[C:8]([CH3:18])=[N:9][C:10]([C:14]([F:17])([F:16])[F:15])=[N:11][C:12]=1[CH3:13])=[O:6]>CCO.O>[CH3:13][C:12]1[C:7]([C:5]([OH:6])=[O:4])=[C:8]([CH3:18])[N:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
4,6-dimethyl-2-trifluoromethyl-pyrimidine-5-carboxylic acid methyl ester
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=NC(=NC1C)C(F)(F)F)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to RT
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was evaporated
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was added dropwise until crystals
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
stored in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
rinsed with ice-cold water
|
Type
|
CUSTOM
|
Details
|
ice-cold Et2O, and dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1C(=O)O)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |